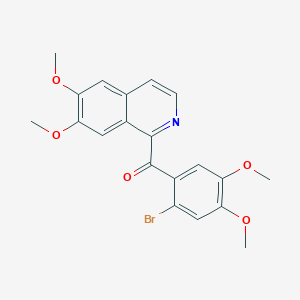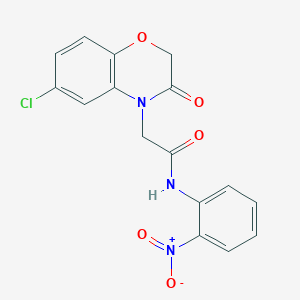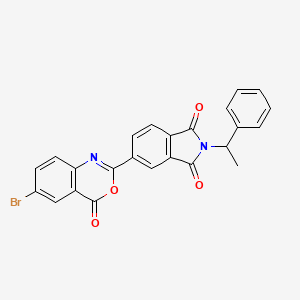![molecular formula C13H17N3O B4195818 N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B4195818.png)
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide
Descripción general
Descripción
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide, commonly known as MBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBPA is a benzimidazole derivative that has been synthesized using a specific method and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of MBPA is not fully understood, but studies have suggested that it works by inhibiting specific enzymes and signaling pathways. In cancer cells, MBPA has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. This leads to the activation of pro-apoptotic genes and the induction of apoptosis in cancer cells.
In inflammatory cells, MBPA has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
MBPA has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and increases the efficacy of chemotherapy drugs. In inflammatory cells, it reduces the production of pro-inflammatory cytokines and inhibits the NF-κB signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MBPA in lab experiments is its high purity and yield. The synthesis method has been optimized to achieve these results, making it a reliable source for scientific research. Additionally, MBPA has been extensively studied, and its mechanism of action is well understood, making it a promising candidate for further research.
However, one of the limitations of using MBPA in lab experiments is its potential toxicity. Studies have shown that high doses of MBPA can cause liver and kidney damage in animals. Therefore, careful consideration must be given to the dosage and administration of MBPA in lab experiments.
Direcciones Futuras
There are several future directions for MBPA research. One area of interest is its potential use in combination with other drugs for cancer treatment. Studies have shown that MBPA can increase the efficacy of chemotherapy drugs, and further research could explore its use in combination with other cancer treatments.
Another area of interest is the development of MBPA analogs with improved efficacy and reduced toxicity. This could involve modifying the structure of MBPA to improve its specificity and reduce its potential side effects.
Conclusion
MBPA is a benzimidazole derivative that has shown promising results in scientific research. Its potential applications in cancer treatment and anti-inflammatory therapy make it a promising candidate for further research. The synthesis method has been optimized to achieve high yields and purity, and its mechanism of action is well understood. However, careful consideration must be given to its potential toxicity in lab experiments, and further research is needed to explore its full potential.
Aplicaciones Científicas De Investigación
MBPA has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been its use in cancer treatment. Studies have shown that MBPA has antitumor activity and can inhibit the growth of cancer cells by inducing apoptosis. Additionally, MBPA has been shown to increase the efficacy of chemotherapy drugs when used in combination.
Another area of research for MBPA is its potential use as an anti-inflammatory agent. Studies have shown that MBPA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10(17)14-9-5-8-13-15-11-6-3-4-7-12(11)16(13)2/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDABJZLHNOFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC1=NC2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-iodo-5-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid](/img/structure/B4195739.png)


![2,2-dichloro-N-[2-(4-chlorophenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B4195757.png)
![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B4195760.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide](/img/structure/B4195767.png)


![3-benzyl-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4195795.png)

![N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4195807.png)
![N-(2-hydroxy-4-nitrophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4195815.png)

![N-(2-furylmethyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195826.png)